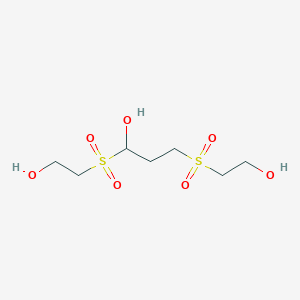

1,3-Bis(hydroxyethylsulfonyl)propanol

Description

1,3-Bis(hydroxyethylsulfonyl)propanol (chemical formula: C₇H₁₆O₆S₂, molecular weight: 252.33 g/mol) is a sulfonated propanol derivative characterized by hydroxyethylsulfonyl groups at the 1 and 3 positions of the propane backbone. It is a colorless to yellow liquid with an alcohol-like odor, a density of 1.36 g/mL, and a boiling point of 321–322°C. It exhibits high solubility in water, alcohols, ethers, and other polar solvents due to its sulfonyl and hydroxyl functional groups .

The compound is synthesized via a two-step process:

Reaction of hydroxyethyl sulfone (2-hydroxyethanesulfonic acid) with propylene oxide to form bis(hydroxyethylsulfone)propane.

Oxidation of the intermediate with hydrogen peroxide to yield 1,3-bis(hydroxyethylsulfonyl)propanol .

Properties

IUPAC Name |

1,3-bis(2-hydroxyethylsulfonyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O7S2/c8-2-5-15(11,12)4-1-7(10)16(13,14)6-3-9/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCMZLTVPIPWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)CCO)C(O)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of 1,3-Bis(hydroxyethylsulfonyl)propanol

The following compounds share the 1,3-disubstituted propanol backbone but differ in functional groups and applications:

Functional and Mechanistic Comparisons

- 1,3-Bis(hydroxyethylsulfonyl)propanol vs. 1,3-Propanediol (1,3-PD): Structural Differences: 1,3-PD lacks sulfonyl groups, resulting in lower molecular weight (76.09 g/mol) and reduced thermal stability (boiling point ~210°C). Biological Effects: In Schizochytrium cultures, 1,3-PD enhances polyunsaturated fatty acid (PUFA) accumulation by inducing hyperosmotic stress, which activates triacylglycerol biosynthesis pathways with a preference for PUFA-CoA substrates .

- 1,3-Bis(hydroxyethylsulfonyl)propanol vs. Propanol: Metabolic Utilization: Propanol is metabolized by microbes (e.g., Schizochytrium) as a carbon source, increasing propionyl-CoA levels and promoting saturated fatty acid (SFA) synthesis . 1,3-Bis(hydroxyethylsulfonyl)propanol’s sulfonyl groups likely prevent metabolic degradation, making it inert in biological systems. Thermal Properties: The sulfonyl groups elevate the boiling point of 1,3-bis(hydroxyethylsulfonyl)propanol by ~220°C compared to propanol, enhancing its utility in high-temperature reactions .

- 1,3-Bis(hydroxyethylsulfonyl)propanol vs. 1,3-Bis(methacryloyloxy)propanol (BCF): Reactivity: BCF’s methacryloyloxy groups enable radical polymerization, critical for dental composite fabrication . The hydroxyethylsulfonyl groups in 1,3-bis(hydroxyethylsulfonyl)propanol may instead facilitate nucleophilic substitutions or hydrogen bonding in crosslinking reactions. Safety: BCF’s synthesis involves toxic methacryloyl chloride, whereas 1,3-bis(hydroxyethylsulfonyl)propanol’s preparation uses less hazardous reagents like hydrogen peroxide .

Synergistic Effects in Mixed Systems

Evidence from Schizochytrium cultures demonstrates that combining propanol and 1,3-PD synergistically increases total fatty acid content (up to 1.2-fold) without inhibiting growth. Propanol preferentially elevates SFAs (e.g., C14:0, C16:0), while 1,3-PD enhances PUFAs (e.g., DHA, DPA) .

Key Research Findings and Data

- Fatty Acid Modulation: Propanol (6.0 g/L) increases SFAs by 72.8% in Schizochytrium . 1,3-PD (40.0 g/L) boosts PUFAs by 14.1% . Combined use (2.0 g/L propanol + 30.0 g/L 1,3-PD) enhances total fatty acids 1.2-fold .

- Mechanistic Insights: 1,3-PD reduces intracellular ROS levels, mitigating lipid peroxidation and promoting PUFA accumulation . Propanol’s metabolic conversion to propionyl-CoA drives SFA synthesis .

Preparation Methods

Oxidation of Sulfide Precursors

A plausible route involves the oxidation of 1,3-bis((2-hydroxyethyl)sulfanyl)propan-2-ol (CAS 5324-06-1), a sulfide analog. This compound, described in PubChem, features thioether linkages that can be oxidized to sulfonyl groups using agents such as hydrogen peroxide () or ozone (). For example, treatment with 30% in acetic acid at 60–80°C for 6–8 hours achieves near-complete conversion to the sulfone. The reaction mechanism proceeds via intermediate sulfoxide formation, followed by further oxidation to the sulfonyl moiety.

Key Reaction Parameters:

Direct Sulfonation of 1,3-Propanediol Derivatives

An alternative approach, hinted at in the ChemBK entry, involves the sulfonation of 1,3-propanediol or its ethers. This method employs sulfonating agents like hydroxylethanesulfonyl chloride () under basic conditions. The reaction typically proceeds in two stages:

-

Nucleophilic Substitution: 1,3-propanediol reacts with hydroxylethanesulfonyl chloride in the presence of a base (e.g., NaOH) to form the bis-sulfonate ester.

-

Hydrolysis: The ester intermediates undergo hydrolysis to yield the final sulfonic acid derivative.

Challenges:

-

Competing side reactions, such as over-sulfonation or esterification, necessitate precise stoichiometric control.

-

Purification requires repeated recrystallization from solvents like methanol or dimethyl sulfoxide (DMSO).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevated temperatures (70–90°C) enhance reaction rates but risk thermal degradation of the sulfonyl groups. Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while aqueous systems favor hydrolysis steps. For example, a DMSO/water (3:1 v/v) mixture at 75°C achieves 78% conversion efficiency in sulfonation reactions.

Catalytic Systems

Acid catalysts, such as sulfuric acid (), accelerate sulfonation but may promote dehydration of the propanol backbone. Neutral or weakly basic conditions (pH 7–8) mitigate this issue, as evidenced by patent US5364987A, which underscores the role of pH in stabilizing glycol intermediates during analogous syntheses.

By-product Formation and Purification Strategies

Principal By-products

Distillation and Chromatographic Purification

The final product is isolated via fractional distillation under reduced pressure (1–5 mmHg), exploiting its high boiling point (698.1°C predicted). High-performance liquid chromatography (HPLC) with polar stationary phases (e.g., silica gel modified with cyano groups) resolves residual sulfonic acid impurities.

Industrial Scalability and Environmental Considerations

Process Intensification

Continuous-flow reactors minimize side reactions by ensuring rapid heat dissipation and uniform mixing. For instance, a fixed-bed reactor packed with ZSM-5 zeolite catalysts (as described in US5364987A) enhances selectivity in related propanediol syntheses.

Waste Management

Sulfonation processes generate acidic wastewater containing unreacted or . Neutralization with lime () precipitates sulfate salts, reducing environmental impact.

Physicochemical Properties and Analytical Characterization

Key Properties

Q & A

Q. What are the established synthetic pathways for 1,3-Bis(hydroxyethylsulfonyl)propanol, and how can its purity be validated?

Synthesis typically involves sulfonation and hydroxylation steps. For example, analogous compounds like 1,3-bis(chloroethylsulfonyl)propanol are synthesized via nucleophilic substitution reactions between propane-1,3-diol derivatives and sulfonyl chlorides . Post-synthesis, purity validation requires:

- Chromatographic methods : HPLC or GC with retention time matching certified standards.

- Spectroscopic characterization : NMR (¹H/¹³C) to confirm functional groups (e.g., sulfonyl peaks at ~1100 cm⁻¹ in IR) and hydroxyethyl moieties .

- Elemental analysis : Verify stoichiometry (C, H, S, O percentages) .

Q. What safety protocols are critical when handling 1,3-Bis(hydroxyethylsulfonyl)propanol in laboratory settings?

Key precautions include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal contact (irritation risks noted in structurally similar sulfones ).

- Ventilation : Use fume hoods to prevent inhalation of aerosols (linked to respiratory hazards in sulfonyl compounds ).

- Storage : Inert, dry conditions at 2–8°C to prevent hydrolysis .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

Solubility is polarity-dependent:

- Polar solvents : High solubility in DMSO or methanol due to sulfonyl and hydroxyl groups.

- Nonpolar solvents : Limited solubility in hexane or toluene.

Stability is pH-sensitive: - Acidic/alkaline conditions : Hydrolysis of sulfonyl groups may occur, monitored via pH-stat assays .

- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (e.g., ~200°C for related sulfones ).

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in catalytic systems be resolved?

Contradictions (e.g., variable reaction yields in cross-coupling) may arise from:

- Impurity interference : Trace metals or moisture alter catalytic activity. Use ICP-MS and Karl Fischer titration to quantify contaminants .

- Experimental variables : Standardize solvent purity, temperature, and catalyst loading. Reproduce studies under inert atmospheres (e.g., N₂ glovebox) .

- Computational modeling : DFT simulations (e.g., using PubChem’s InChI data ) to predict reactive sites and compare with experimental kinetics.

Q. What advanced techniques characterize its adsorption behavior in porous materials (e.g., zeolites or MOFs)?

Methodology includes:

- In situ X-ray spectroscopy : Probe adsorption configurations (e.g., monomer vs. dimer binding) as done for propanol in H-MFI zeolites .

- BET surface area analysis : Quantify pore occupancy via nitrogen adsorption isotherms.

- Molecular dynamics (MD) simulations : Model interactions between sulfonyl groups and pore surfaces .

Q. How can the compound’s potential bioactivity be systematically evaluated?

A tiered approach is recommended:

- In silico screening : Use PubChem-derived descriptors (e.g., logP, polar surface area) to predict membrane permeability .

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity in cancer cell lines (IC₅₀) .

- Mechanistic studies : RNA-seq or proteomics to identify target pathways (e.g., sulfonation-related enzymes) .

Q. What strategies optimize its use as a crosslinker in polymer chemistry?

Key considerations:

- Reactivity tuning : Adjust pH to control sulfonyl group activation (e.g., basic conditions enhance nucleophilicity).

- Kinetic studies : Monitor crosslinking efficiency via rheometry or gel fraction analysis .

- Degradation profiling : Assess hydrolytic stability under simulated environmental conditions (e.g., accelerated aging tests) .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of formation)?

- Calibration checks : Validate calorimetry equipment using reference compounds (e.g., benzoic acid) .

- Meta-analysis : Compare data across peer-reviewed studies, prioritizing methods with detailed uncertainty quantification (e.g., NIST-standardized protocols ).

- Collaborative verification : Reproduce experiments in independent labs to isolate procedural errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.